N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring and a thiadiazole ring
Properties
IUPAC Name |
N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O6S2/c27-17(13-3-1-7-31-13)21-19-25-23-15(33-19)5-9-29-11-12-30-10-6-16-24-26-20(34-16)22-18(28)14-4-2-8-32-14/h1-4,7-8H,5-6,9-12H2,(H,21,25,27)(H,22,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCNKATULNIQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine to form the furan-2-carbonylamino intermediate.
Synthesis of the 1,3,4-Thiadiazole Ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Ethoxylation: The thiadiazole intermediate undergoes ethoxylation using ethylene oxide to introduce the ethoxy groups.
Final Coupling: The ethoxylated intermediate is coupled with another furan-2-carbonylamino-thiadiazole derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately cell death in the case of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]propionamide
- N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]butyramide
Uniqueness
N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its extended ethoxy chain, which enhances its solubility and reactivity compared to similar compounds. This makes it more versatile for various applications, particularly in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
